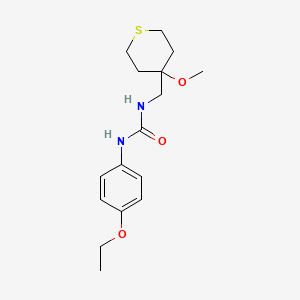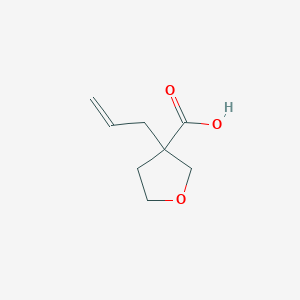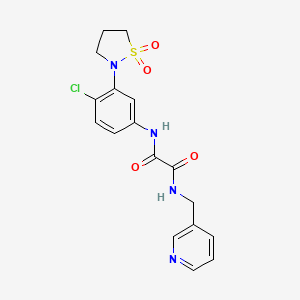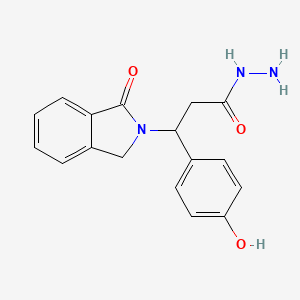
1-(4-ethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-ethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in medicine and pharmaceuticals. This compound, also known as EM-1421, is a urea derivative that has shown promising results in various studies.
Scientific Research Applications
Directed Lithiation
Directed lithiation techniques involving similar compounds have been utilized for the synthesis of various substituted products, showcasing the utility of such compounds in organic synthesis. For instance, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been employed to achieve high yields of corresponding substituted products, highlighting the importance of these methods in the modification and creation of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).
Enzyme Inhibition and Biochemical Evaluation
Urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, which is crucial in the context of Alzheimer's disease research. The flexibility and substitution on these compounds allow for the optimization of pharmacophoric moieties, leading to potential therapeutic agents (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Hydrogel Formation and Physical Property Tuning
Hydrogels based on urea derivatives demonstrate how the identity of anions can influence the morphology and rheology of gels. This is particularly relevant in material science for designing substances with specific physical properties, which can be applied in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Anticancer Investigations
The synthesis and structural analysis of urea derivatives have shown potential in antitumor activity. Studies involving these compounds include the evaluation of their efficacy against cancer cell lines, offering insights into the development of novel anticancer agents (Hu et al., 2018).
Photodegradation and Hydrolysis in Environmental Studies
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water provide valuable information on environmental fate and degradation pathways. Such studies are essential for assessing the environmental impact of chemical compounds and developing strategies for pollution control (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-21-14-6-4-13(5-7-14)18-15(19)17-12-16(20-2)8-10-22-11-9-16/h4-7H,3,8-12H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIUMNGKWNTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2681910.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)


![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)


![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)



![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)